molecular formula C28H38O7 B10769407 Bongkrekic acid CAS No. 94188-24-6

Bongkrekic acid

Cat. No.: B10769407
CAS No.: 94188-24-6
M. Wt: 486.6 g/mol
InChI Key: SHCXABJSXUACKU-WUTQZGRKSA-N
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Description

Bongkrekic acid (BKA) is a highly toxic, long-chain unsaturated fatty acid containing three carboxylic groups, produced by the bacterium Burkholderia gladioli pathovar cocovenenans . It is notorious for causing fatal food poisoning outbreaks linked to fermented products such as coconut-based tempeh (Indonesia), fermented corn flour (China), and traditional African beverages like pombe (Mozambique) . BKA inhibits mitochondrial adenine nucleotide translocase (ANT), a critical transporter of ADP/ATP across the inner mitochondrial membrane, thereby disrupting cellular energy metabolism and inducing apoptosis . Its LD₅₀ in mice is 3.16 mg/kg (oral), and it is heat-stable, odorless, and tasteless, making it a persistent threat in contaminated foods .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bongkrekic acid is typically isolated from contaminated fermented food products rather than synthesized in a laboratory setting due to its complex structure and high toxicity. The bacterium Burkholderia gladioli pathovar cocovenenans produces this compound during the fermentation process under specific conditions that favor bacterial growth, such as warm and humid environments .

Industrial Production Methods: There are no industrial production methods for this compound due to its toxicity and the risks associated with handling and producing this compound. It is primarily studied in controlled laboratory environments where safety protocols can be strictly followed .

Chemical Reactions Analysis

Types of Reactions: Bongkrekic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Toxicological Applications

Bongkrekic Acid as a Mitochondrial Toxin

This compound primarily acts by inhibiting adenine nucleotide translocase (ANT), a crucial protein in mitochondrial function. This inhibition disrupts ATP/ADP exchange, leading to impaired cellular respiration and energy production. The unique mechanism of action makes it a valuable compound for studying mitochondrial dysfunctions and related diseases.

Case Studies of Foodborne Poisoning

This compound has been implicated in several foodborne poisoning outbreaks, particularly associated with coconut and corn products. Notable outbreaks include:

  • Mozambique Outbreak (2018) : A mass poisoning event resulted in 75 fatalities linked to contaminated pombe (a fermented beverage) made from corn flour. High levels of this compound were detected in the implicated products .
  • China Outbreaks (2010-2020) : A total of 19 poisoning outbreaks were reported, with significant clinical manifestations including liver and kidney damage. Laboratory analyses revealed median blood concentrations of this compound reaching 335 µg/L in severely affected individuals .

Food Safety Implications

Detection and Quantification Methods

Given its heat stability and persistence in food products, monitoring for this compound is crucial for food safety. Recent advancements include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method has been developed for the quantification of this compound in various food matrices, including rice noodles and mushrooms. The method demonstrated high sensitivity and specificity, with recoveries ranging from 75% to 110% .

Data Table: Laboratory Analyses of this compound in Clinical Specimens

Case TypeBlood Sample Median (µg/L)Urine Sample (µg/L)Vomit Specimens (µg/L)
Mild/Common Cases8.8 (2.59–92)NANA
Gravely Ill/Deaths335 (70–879)4.94 (<2.0–50.8)3.16 mg/L

Research Applications

Potential Therapeutic Uses

Research into the therapeutic potential of this compound is ongoing, particularly regarding its role as a mitochondrial permeability transition pore inhibitor. Studies have shown that it can mitigate damage caused by other toxins, suggesting a dual role as both a harmful agent and a research tool for understanding mitochondrial pathophysiology .

Epidemiological Insights

Global Distribution of Outbreaks

This compound poisoning has been predominantly reported in Southeast Asia but has also emerged as a concern in Africa, indicating its potential global threat . The bacterium responsible for its production is ubiquitous in soil and plants, raising concerns about food contamination worldwide.

Mechanism of Action

Bongkrekic acid exerts its effects by binding to the mitochondrial ADP/ATP translocase, also known as the adenine nucleotide translocator. This binding inhibits the exchange of ADP and ATP across the mitochondrial membrane, preventing ATP from leaving the mitochondria to supply energy to the rest of the cell. This disruption in ATP transport leads to a decrease in cellular energy levels, ultimately causing cell death. The primary molecular targets are the ADP/ATP translocase and other components of the mitochondrial membrane involved in energy metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isobongkrekic Acid

  • Structural Features : A structural isomer of BKA, differing in the cis configuration of the dicarboxylic end (vs. trans in BKA) .
  • Mechanism : Inhibits mitochondrial ADP/ATP transport similarly to BKA but with lower affinity (50–25% potency) due to altered binding interactions .
  • Research Findings : Both compounds compete for the same ANT binding site, but isothis compound requires preincubation with ADP for optimal inhibition .

Anacardic Acid

  • Structural Features : Contains an aromatic carboxylic group, unlike BKA’s aliphatic structure, but shares sulfhydryl enzyme inhibitory activity .
  • Mechanism: Inhibits papain proteolytic activity via ortho-hydroxy carboxylic acid and unsaturated alkyl chain interactions.
  • Key Difference : BKA’s toxicity is mitochondrial-specific, whereas anacardic acid targets cysteine proteases .

Comparison with Functional Analogues

Atractyloside and Carboxyatractyloside

  • Mechanism : These glycosides inhibit ANT by binding to its cytoplasmic-facing conformation, contrasting with BKA’s matrix-facing binding .
  • Potency : BKA exhibits sigmoidal inhibition kinetics (cooperative binding), while atractyloside shows linear inhibition .
  • Structural Specificity : BKA’s β-branched carboxymethyl group and unsaturated backbone enable high-affinity ANT binding, mimicking ATP’s phosphate groups .

Oligomycin

  • Mechanism : Inhibits mitochondrial ATP synthase (Complex V), unlike BKA’s ANT-specific action .

Research Findings on Binding and Inhibition

Compound Target Binding Site Features Inhibition Efficiency Key References
This compound ANT (matrix-facing) β-branches, di-acid mimics ATP phosphate IC₅₀: 4 nmol/mg protein
Isothis compound ANT (matrix-facing) cis-dicarboxylic end reduces affinity 50–25% of BKA
Atractyloside ANT (cytoplasmic-facing) Binds surface residues near adenine ring Linear concentration dependence
Anacardic acid Papain Ortho-hydroxy and alkyl chain interactions pH-dependent
  • Structural Insights : Crystal structures reveal BKA’s horseshoe-shaped conformation in ANT’s central cavity, forming hydrogen bonds and electrostatic interactions absent in other inhibitors .
  • Species Variability : In Cryptosporidium parvum ANT, substitutions (e.g., S138, C238) reduce BKA inhibition to 83%, underscoring evolutionary divergence in transporter sensitivity .

Biological Activity

Bongkrekic acid (BA) is a potent mitochondrial toxin primarily produced by the bacterium Burkholderia gladioli pathovar cocovenenans. It is known for its role in foodborne poisoning, particularly associated with improperly fermented coconut and corn products. This article delves into the biological activity of this compound, focusing on its mechanism of action, clinical implications, epidemiology, and case studies.

This compound acts by inhibiting adenine nucleotide translocase (ANT), a crucial protein in mitochondrial energy metabolism. ANT facilitates the exchange of adenosine triphosphate (ATP) and adenosine diphosphate (ADP) across the inner mitochondrial membrane. By blocking this translocation, BA disrupts ATP synthesis, leading to cellular energy failure and apoptosis.

  • Inhibition of Mitochondrial Function : BA inhibits oxidative phosphorylation by preventing ADP phosphorylation and disrupting ATP utilization in energy-linked processes .
  • Impact on Cellular Processes : The inhibition of ANT can lead to increased production of reactive oxygen species (ROS), further contributing to cellular damage and apoptosis .

Clinical Presentation and Toxicity

The clinical manifestations of this compound poisoning can be severe and include:

  • Acute Liver Failure : Symptoms may include jaundice, abdominal pain, and coagulopathy.
  • Neurological Effects : Patients often present with encephalopathy, confusion, or altered mental status.
  • Renal Impairment : Acute kidney injury may occur due to systemic toxicity.

Case Studies

  • Recent North American Case : A 67-year-old male developed acute liver failure after consuming a home-fermented cornmeal pudding. Testing confirmed a blood concentration of 1,000 ng/mL of BA. Despite intensive care, the patient succumbed to the toxicity after eight days .
  • Chinese Outbreak : In October 2020, nine individuals died after consuming sour soup made from fermented corn flour. The case fatality rate was 100%, with BA concentrations detected at 330 mg/kg in food samples .

Epidemiology

This compound poisoning has been predominantly reported in Southeast Asia and parts of Africa. Key findings from various studies include:

  • Outbreak Data : Between 2010 and 2020, China reported 19 outbreaks involving 146 illnesses and 43 deaths, with a case-fatality rate averaging 29.5% .
  • Food Sources : Common sources include homemade fermented corn products and coconut-based foods. The toxin's presence is linked to specific fermentation processes involving B. gladioli.

Summary Table of Outbreaks

YearLocationCasesDeathsCase Fatality Rate (%)Food Source
2010China20525Fermented corn products
2014Indonesia301033.3Coconut-based dishes
2020Heilongjiang99100Sour soup from fermented corn

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting Bongkrekic acid in food matrices, and how do their sensitivity and applicability differ?

  • Answer : The GB 5009.189-2023 standard outlines two primary methods: Method I (Liquid Chromatography) for tremella, fermented corn flour, and their products, and Method II (LC-MS/MS) for cereals, tremella, and auricularia auricular products. Method II offers higher sensitivity (detection limits as low as 0.1 ng/mL) due to mass spectrometry, while Method I is cost-effective for routine screening. Validation parameters include recovery rates (80–120%) and precision (RSD ≤15%) . Annexes A and B provide chromatographic reference data for calibration .

Q. How does this compound inhibit mitochondrial ADP/ATP carriers, and what are the metabolic consequences?

  • Answer : this compound binds to the adenine nucleotide translocase (ANT), blocking ADP/ATP exchange across the mitochondrial inner membrane. This disrupts cellular ATP synthesis, leading to energy depletion and apoptosis. In vitro studies using isolated mitochondria or cell lines (e.g., HeLa) demonstrate dose-dependent inhibition (IC₅₀ ~10–50 nM), measured via oxygen consumption assays or fluorescent ATP probes .

Advanced Research Questions

Q. What experimental models are optimal for studying this compound-induced neutrophil extracellular traps (NETs), and how do signaling pathways contribute?

  • Answer : Primary human neutrophils or HL-60 cells differentiated into neutrophil-like cells are preferred. Key pathways include p38 MAPK and ERK activation , which phosphorylate PAD4 to promote histone citrullination. Pharmacological inhibitors (e.g., SB203580 for p38) and knockout models (PAD4⁻/⁻ mice) validate these mechanisms. NET quantification via SYTOX Green staining or MPO-DNA ELISA is recommended .

Q. How can conflicting data on this compound’s role in mitochondrial membrane potential (ΔΨm) disruption during apoptosis be reconciled?

  • Answer : Discrepancies arise from cell type-specific responses. For example, in UVC-irradiated A431 cells, this compound fails to prevent ΔΨm collapse, suggesting alternative apoptotic pathways (e.g., caspase-3 activation independent of cytochrome c release). Use JC-1 dye or TMRE staining to measure ΔΨm, and combine with caspase inhibition (zVAD-fmk) to isolate mechanisms .

Q. What design considerations are critical for epidemiological studies on this compound poisoning outbreaks?

  • Answer : Retrospective cohort studies should include:

  • Case definition : Clinical symptoms (e.g., liver failure, hypoglycemia) paired with LC-MS/MS confirmation of this compound in serum/food samples.
  • Data sources : National surveillance networks (e.g., China’s CNFDOSS) tracking outbreaks linked to fermented corn flour or tremella products.
  • Statistical analysis : Multivariate logistic regression to identify risk factors (e.g., homemade vs. commercial products) .

Q. What steps optimize QuEChERS-UHPLC-MS/MS parameters for this compound quantification in complex matrices?

  • Answer : Key optimizations include:

  • Extraction : Methanol with 1% NH₄OH improves recovery (≥85%) by deprotonating carboxylic groups.
  • Cleanup : C18 adsorbents reduce matrix effects in lipid-rich samples (e.g., auricularia auricular).
  • Chromatography : A BEH C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) achieves baseline separation in 4 minutes. Quantify via MRM transitions (m/z 567 → 441) .

Q. How do structural modifications of this compound analogues alter their inhibitory effects on mitochondrial carriers?

  • Answer : Structure-activity relationship (SAR) studies show that:

  • C1-C3 carboxyl groups are essential for ANT binding; esterification reduces potency by 100-fold.
  • Unsaturated bonds in the fatty acid chain enhance membrane permeability (e.g., analogues with cis double bonds at C10–C12).
  • In vitro assays using [³H]-ADP competitive binding or proteoliposome-based transport systems validate these findings .

Q. What validation parameters are critical for regulatory compliance with GB 5009.189-2023 in food safety testing?

  • Answer : Laboratories must validate:

  • Limit of Quantification (LOQ) : ≤5 µg/kg for LC-MS/MS.
  • Recovery : 80–120% across spiked concentrations (e.g., 10–200 µg/kg).
  • Matrix Effects : ≤±20% deviation in slope compared to solvent standards.
  • Inter-laboratory reproducibility : RSD ≤20% for collaborative trials .

Properties

IUPAC Name

(2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(carboxymethyl)-6-methoxy-2,5,17-trimethyldocosa-2,4,8,10,14,18,20-heptaenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O7/c1-21(15-18-24(19-26(29)30)20-27(31)32)13-11-9-7-5-6-8-10-12-14-25(35-4)22(2)16-17-23(3)28(33)34/h6,8-12,15-19,21,25H,5,7,13-14,20H2,1-4H3,(H,29,30)(H,31,32)(H,33,34)/b8-6+,11-9+,12-10-,18-15+,22-16-,23-17+,24-19+/t21-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCXABJSXUACKU-WUTQZGRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=CCCC=CC=CCC(C(=CC=C(C)C(=O)O)C)OC)C=CC(=CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/CC/C=C/C=C\C[C@H](/C(=C\C=C(/C)\C(=O)O)/C)OC)/C=C/C(=C\C(=O)O)/CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894840
Record name Bongkrekic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

White amorphous solid

CAS No.

11076-19-0, 94188-24-6
Record name (2E,4Z,6R,8Z,10E,14E,17S,18E,20Z)-20-(Carboxymethyl)-6-methoxy-2,5,17-trimethyl-2,4,8,10,14,18,20-docosaheptaenedioic acid
Source CAS Common Chemistry
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Record name Bongkrekic acid
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Record name Bongkrekic acid
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Record name BONGKREKIC ACID
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Record name Bongkrekic acid
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Melting Point

50-60 °C
Record name Bongkrekic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8497
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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